1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL
Description
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)piperidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-14-8-9-16(12-14)13-6-10-17(11-7-13)21(19,20)15-4-2-1-3-5-15/h1-5,13-14,18H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDKHZZZWWPCJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the benzenesulfonyl group. The pyrrolidin-3-ol moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts such as palladium or iridium, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzenesulfonyl group can be replaced with other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1-[1-(Benzenesulfonyl)piperidin-4-yl]pyrrolidin-3-ol, we analyze structurally analogous compounds from the literature.
Table 1: Structural and Functional Comparison
*Molecular weight calculated based on structural formula.
Key Comparative Insights
Functional Group Diversity :
- The benzenesulfonyl group in the target compound distinguishes it from 1-(piperidin-4-yl)pyrrolidin-3-ol (), which lacks sulfonylation. This modification likely enhances metabolic stability and protein-binding interactions compared to the hydroxyl-dominated analog .
- Unlike the urea-linked phenyl group in 1-phenyl-3-(piperidin-4-yl)urea (), the sulfonamide group may confer stronger electronegativity and hydrogen-bond acceptor capacity, favoring kinase or receptor binding .
Pharmacological Potential: KRC-108 () shares a piperidine core but incorporates pyrazole and pyridine moieties, suggesting divergent kinase selectivity (e.g., TrkA vs. other kinases). The target compound’s pyrrolidin-3-ol group could mimic alcohol-containing bioactive molecules, such as CNS-targeting agents . 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol () has a simpler alkyl chain but lacks the piperidine-sulfonamide architecture, limiting its utility in sulfonamide-dependent mechanisms (e.g., carbonic anhydrase inhibition) .
Synthetic Complexity :
- The target compound’s synthesis likely involves reductive amination or sulfonylation steps, similar to methods described for 1-phenyl-3-(piperidin-4-yl)urea (). However, the benzenesulfonyl group may require additional purification steps to avoid byproducts .
Research Findings and Implications
While direct pharmacological data for This compound are absent in the provided evidence, structural analogs suggest plausible applications:
- CNS Penetration : The tertiary amine and hydroxyl groups may enhance blood-brain barrier permeability, as seen in neuroactive pyrrolidine derivatives .
Biological Activity
1-[1-(Benzenesulfonyl)piperidin-4-yl]pyrrolidin-3-ol is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H24N2O5S2, with a molecular weight of 400.51 g/mol. The compound features a piperidine ring substituted with a benzenesulfonyl group, which is crucial for its biological activity.
Pharmacological Profile
This compound exhibits a range of biological activities, including:
- Antagonism of Chemokine Receptors : It has been reported to act as a potent antagonist for the CCR3 receptor, which is involved in allergic responses and asthma. The compound demonstrates significant inhibition of eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, indicating its potential use in treating allergic conditions .
- CNS Activity : Studies suggest that derivatives of piperidine compounds can exhibit neuroprotective effects. The introduction of specific functional groups has been linked to enhanced selectivity and potency against various neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds indicates that modifications to the piperidine and pyrrolidine rings can significantly affect the binding affinity and efficacy at target receptors. For instance, the presence of a sulfonyl group has been shown to enhance receptor binding for chemokine antagonists .
Study 1: CCR3 Antagonism
A study focusing on a series of benzyl-piperidine derivatives highlighted the importance of the piperidine scaffold in developing selective CCR3 antagonists. The introduction of various substituents on the piperidine ring improved binding affinity, with some compounds achieving low nanomolar IC50 values .
Study 2: Neuroprotective Effects
In another investigation, derivatives similar to this compound were evaluated for their neuroprotective properties against oxidative stress in neuronal cells. Results indicated that certain modifications led to increased antioxidant activity, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer’s disease .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O5S2 |
| Molecular Weight | 400.51 g/mol |
| CCR3 Antagonism IC50 | Low nanomolar range |
| Neuroprotective Activity | Yes (varies by substitution) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
